(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate
Brand Name:
Vulcanchem
CAS No.:
120164-17-2
VCID:
VC20890180
InChI:
InChI=1S/C14H18N2O2S/c1-6(2)13(17)18-11-8(4)7(3)10-12(9(11)5)19-14(15)16-10/h6H,1-5H3,(H2,15,16)
SMILES:
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)C(C)C)C
Molecular Formula:
C14H18N2O2S
Molecular Weight:
278.37 g/mol
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate
CAS No.: 120164-17-2
Cat. No.: VC20890180
Molecular Formula: C14H18N2O2S
Molecular Weight: 278.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120164-17-2 |
|---|---|
| Molecular Formula | C14H18N2O2S |
| Molecular Weight | 278.37 g/mol |
| IUPAC Name | (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate |
| Standard InChI | InChI=1S/C14H18N2O2S/c1-6(2)13(17)18-11-8(4)7(3)10-12(9(11)5)19-14(15)16-10/h6H,1-5H3,(H2,15,16) |
| Standard InChI Key | NTEQMXQPAIUWRP-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)C(C)C)C |
| Canonical SMILES | CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)C(C)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator